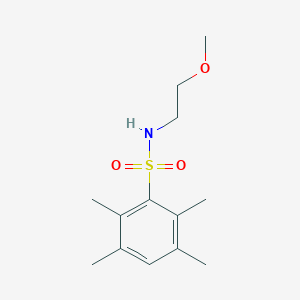
4-propoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-methyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide” is a chemical compound with the molecular formula C16H20N2O3S . It’s offered by several suppliers, including Benchchem.
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . For a detailed structural analysis, you might want to refer to its molecular file .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not specified in the available resources . For detailed information, you may need to refer to its Material Safety Data Sheet (MSDS) or contact the supplier.Scientific Research Applications
Biological and Medicinal Applications of Naphthalene Derivatives
Naphthalimide compounds, closely related to the mentioned chemical, are significant due to their π-deficient large conjugated planar structures. This characteristic allows them to interact via noncovalent bonds with biological cations, anions, small molecules, and macromolecules such as DNAs, enzymes, and receptors, showcasing extensive potential in medicinal applications. Some naphthalimides have entered clinical trials as anticancer agents, and developments continue in areas such as antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. Additionally, naphthalimide-derived artificial ion receptors, fluorescent probes, and cell imaging agents are under investigation for potential applications in detecting ions and biomolecules, understanding biological processes, and determining pharmacological properties (Huo-Hui Gong et al., 2016).
Environmental and Analytical Chemistry Applications
In the field of environmental science and analytical chemistry, studies have focused on the interactions of naphthalene derivatives with various compounds and their applications in scintillators, as seen in the development of plastic scintillators based on polymethyl methacrylate. These studies explore the replacement of conventional solvents with naphthalene derivatives to improve scintillation efficiency and stability, showcasing the versatility of naphthalene compounds in technical applications (V. N. Salimgareeva & S. Kolesov, 2005).
Genotoxic Potential and Environmental Impact
The genotoxic potential of 1,4-naphthoquinone, a derivative of naphthalene, has been evaluated in various in vitro and in vivo assays. While it does not induce gene mutations, it has shown clastogenic responses in vitro. This research highlights the importance of understanding the environmental and health impacts of naphthalene derivatives, which could extend to compounds like 4-propoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide (P. Fowler et al., 2018).
Safety and Hazards
properties
IUPAC Name |
4-propoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-13-24-18-10-11-19(17-9-4-3-8-16(17)18)25(22,23)21-14-15-7-5-6-12-20-15/h3-12,21H,2,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRNNQAEHRFUTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


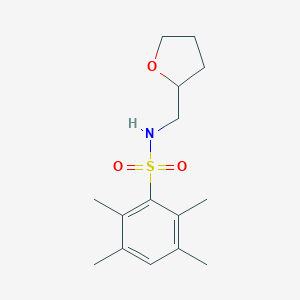
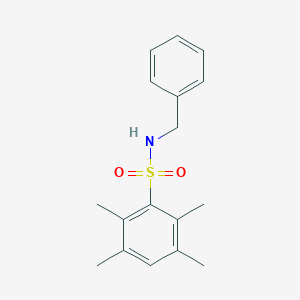
![3-[(2,5-dimethoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B497466.png)

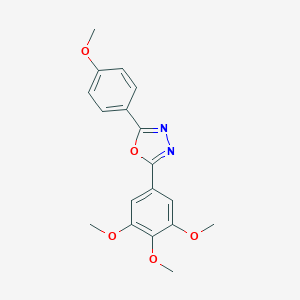
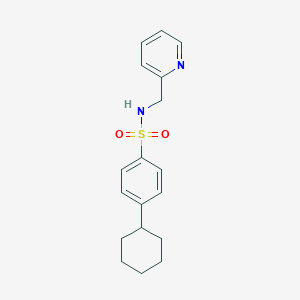


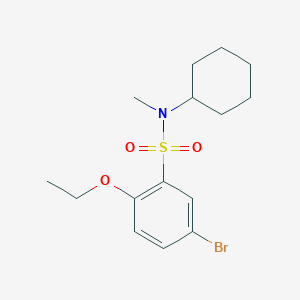
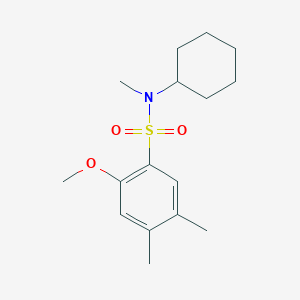

![2-[([1,1'-Biphenyl]-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B497479.png)
